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6-(3-ethoxyphenyl)nicotinamide
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Overview
Description
6-(3-ethoxyphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. Nicotinamide, also known as niacinamide, is the amide form of vitamin B3 (niacin). This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which is further connected to the nicotinamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-ethoxyphenyl)nicotinamide typically involves the reaction of 3-ethoxyaniline with nicotinoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 3-ethoxyaniline and the acyl chloride group of nicotinoyl chloride. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: For better control of reaction parameters
Purification techniques: Such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
6-(3-ethoxyphenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles
Major Products
Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid
Reduction: Formation of 3-ethoxyaniline
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(3-ethoxyphenyl)nicotinamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-ethoxyphenyl)nicotinamide involves its interaction with various molecular targets and pathways. It is known to:
Inhibit enzymes: Such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair.
Modulate signaling pathways: Including those involved in inflammation and oxidative stress.
Affect cellular metabolism: By influencing the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, known for its role in cellular metabolism and energy production.
3-ethoxybenzamide: A structurally similar compound with an ethoxy group attached to the benzamide moiety.
6-(3-methoxyphenyl)nicotinamide: A similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
6-(3-ethoxyphenyl)nicotinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other nicotinamide derivatives.
Properties
IUPAC Name |
6-(3-ethoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-12-5-3-4-10(8-12)13-7-6-11(9-16-13)14(15)17/h3-9H,2H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSNVACDBIPMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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